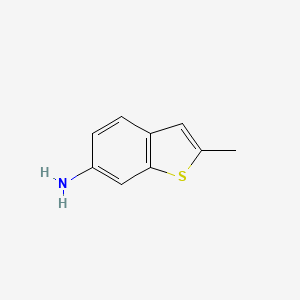2-Methyl-1-benzothiophen-6-amine
CAS No.:
Cat. No.: VC17645272
Molecular Formula: C9H9NS
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9NS |
|---|---|
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 2-methyl-1-benzothiophen-6-amine |
| Standard InChI | InChI=1S/C9H9NS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,10H2,1H3 |
| Standard InChI Key | BFARGWCWHBYOCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(S1)C=C(C=C2)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 2-methyl-1-benzothiophen-6-amine consists of a benzothiophene scaffold—a bicyclic system combining a benzene ring fused to a thiophene ring. The methyl group at position 2 and the amine group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular formula is inferred as C₉H₉NS, with a molecular weight of 163.24 g/mol, based on analogous compounds such as 2-methyl-1-benzothiophene-6-ol (C₉H₈OS, 164.22 g/mol) .
Key Structural Features:
-
Thiophene Ring: The sulfur atom in the thiophene moiety contributes to the compound’s aromaticity and potential for π-π stacking interactions.
-
Methyl Substituent (C2): Enhances lipophilicity and may sterically hinder electrophilic substitution at adjacent positions.
-
Amine Group (C6): Introduces basicity and hydrogen-bonding capabilities, critical for biological activity and solubility modulation .
Physicochemical Properties
While experimental data for 2-methyl-1-benzothiophen-6-amine are scarce, properties can be estimated using quantitative structure-activity relationship (QSAR) models and comparisons to similar compounds:
The amine group’s pKa is projected to be ~4.5–5.5, making it weakly basic and prone to protonation under acidic conditions .
Synthetic Routes and Methodologies
Laboratory-Scale Synthesis
The synthesis of 2-methyl-1-benzothiophen-6-amine can be approached via adaptations of established benzothiophene functionalization strategies:
Friedlander Annulation
A domino reaction protocol, as described for 3-amino-2-formyl benzothiophenes, offers a viable pathway . By reacting 2-methyl-6-nitrobenzothiophene with reducing agents (e.g., H₂/Pd-C), the nitro group is reduced to an amine, yielding the target compound. This method aligns with Friedlander-type cyclizations that form fused pyridine systems, albeit with modifications to retain the amine functionality .
Example Reaction:
Microwave-Assisted Synthesis
Microwave irradiation has been employed for similar compounds to enhance reaction efficiency. For instance, methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate was synthesized using 2-halobenzonitriles and methyl thioglycolate under microwave conditions. Adapting this method, 2-methyl-1-benzothiophen-6-amine could be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Optimized Conditions:
-
Reagents: 2-Bromo-6-nitrobenzothiophene, methylamine, triethylamine
-
Solvent: DMSO or DMF
-
Temperature: 130°C (microwave)
Applications in Pharmaceutical Research
Antimicrobial Activity
Benzothiophene derivatives exhibit notable antibacterial properties. For example, hydrazone-functionalized analogs demonstrated potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . The amine group in 2-methyl-1-benzothiophen-6-amine could enhance membrane penetration, leveraging its basicity to disrupt bacterial cell walls.
Future Research Directions
Computational Studies
DFT calculations could elucidate electronic effects of the methyl and amine groups on aromatic stabilization, guiding synthetic optimization .
In Vivo Pharmacokinetics
Pending in vitro success, rodent studies should assess absorption, distribution, and metabolism, particularly focusing on amine-mediated hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume